1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Overview
Description
1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a chemical compound that features a pyrazole ring substituted with an amino group and a hydroxyl group on a methylpropanol backbone
Mechanism of Action
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, such as inhibiting or activating the function of the target .
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives, it’s likely that multiple pathways could be affected .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol typically involves the reaction of 4-amino-1H-pyrazole with 2-methylpropan-2-ol under controlled conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set period to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or organometallic reagents can be used to introduce new functional groups onto the pyrazole ring.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
- 1-(4-amino-1H-pyrazol-1-yl)ethan-1-ol
- 1-(4-amino-1H-pyrazol-1-yl)butan-2-ol
- 1-(4-amino-1H-pyrazol-1-yl)pentan-2-ol
Comparison: 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable molecule for further research and development.
Biological Activity
1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C7H13N3O and a CAS number of 1206640-59-6, is characterized by its unique structure that incorporates a pyrazole ring, which is known for a broad spectrum of biological activities.
Overview of Pyrazole Derivatives
Pyrazole compounds have been extensively studied for their biological properties, including anti-inflammatory, analgesic, antipyretic, and anticancer activities. The structure of pyrazoles allows for diverse interactions with biological targets, making them valuable in drug design .
Anticancer Activity
Recent studies have indicated that certain pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and apoptosis .
Case Study: Inhibition of TGF-βR1
A notable application of pyrazole derivatives is their role as inhibitors of TGF-βR1, a receptor implicated in cancer progression and fibrosis. Research has demonstrated that these compounds can effectively inhibit TGF-β signaling pathways, leading to reduced tumor growth in preclinical models .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory effects. Studies have shown that they can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of COX enzymes by pyrazoles can lead to decreased production of pro-inflammatory mediators .
Pharmacological Studies
A review of recent pharmacological studies highlights the potential of this compound in various therapeutic areas:
Activity | Mechanism | Reference |
---|---|---|
Anticancer | Inhibition of TGF-βR1 | |
Anti-inflammatory | COX inhibition | |
Analgesic | Modulation of pain pathways |
Toxicity and Safety Profile
While the biological activities are promising, it is essential to assess the toxicity and safety profile of this compound. Preliminary studies suggest that like many pyrazole derivatives, it may exhibit cytotoxic effects at high concentrations. Further toxicological assessments are necessary to establish safe dosage levels for potential therapeutic use.
Properties
IUPAC Name |
1-(4-aminopyrazol-1-yl)-2-methylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-7(2,11)5-10-4-6(8)3-9-10/h3-4,11H,5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLKJRCGDXKJDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=C(C=N1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206640-59-6 | |
Record name | 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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